2-(Cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid is a complex organic compound with significant implications in chemical and pharmaceutical research. It has a molecular formula of C₁₂H₁₉NO₂ and is classified as a carboxylic acid derivative. The compound exhibits potential as a biochemical agent, particularly in proteomics research, due to its structural characteristics and reactivity.
2-(Cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid falls under the category of heterocyclic compounds, specifically pyrrole derivatives. It is notable for its cyclopropylmethyl substituent, contributing to its unique chemical properties and biological activity.
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .
The molecular structure of 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid features a complex arrangement that includes:
The compound has a molecular weight of approximately 209.28 g/mol and presents a three-dimensional structure that can be analyzed using computational chemistry tools to predict its behavior in various environments .
The compound can participate in several chemical reactions typical for carboxylic acids and heterocycles, including:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. Kinetics studies can provide insights into reaction rates and equilibria .
The mechanism of action for 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid involves its interaction with biological targets, potentially influencing protein kinase activity or other enzymatic processes.
Research indicates that compounds similar to this one may act as inhibitors or modulators in biochemical pathways, making them valuable in drug development .
Relevant data regarding its reactivity includes potential hazards; it is classified as an irritant, necessitating appropriate safety measures during handling.
2-(Cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid has applications in:
Its unique structure allows researchers to explore novel therapeutic avenues within medicinal chemistry .
The strategic incorporation of the cyclopropylmethyl group leverages the high ring strain and unique orbital geometry of cyclopropane to modulate the compound’s conformational behavior and biological interactions. Three principal methodologies have emerged:
Table 1: Cyclopropane Introduction Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| N-Alkylation | Cyclopropylmethyl bromide, K₂CO₃ | 70–85 | N/A |
| Rh-Catalyzed Insertion | Rh₂(OAc)₄, Ethyl diazoacetate | 55–60 | 65% de |
| Multicomponent Assembly | Cyclopropylmethylamine, TFA | 75–80 | Moderate |
Stereocontrol at the 3a-position (fused ring junction) dictates the molecule’s three-dimensional topology and is critical for function. Two dominant strategies address this challenge:
The C3a-carboxylic acid group confers water solubility and metal-chelating capacity, making its introduction pivotal. Key catalytic methodologies include:
Table 2: Catalytic Methods for Carboxylic Acid Installation
| Method | Catalyst/Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Mn-Catalyzed Oxidation | Mn(OAc)₃, O₂, AcOH | 60–70 | Direct C–H functionalization |
| Microwave Paal-Knorr | AcOH, MW @ 80°C | 85–90 | Rapid cyclization (15 min) |
| Fischer Esterification/Hydrolysis | H₂SO₄/ROH → NaOH/H₂O | 75–80 | Scalable (>10 g) |
Sustainable synthesis focuses on atom economy, waste reduction, and energy efficiency:
Table 3: Compound Identification and Physicochemical Data
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid | [1] [2] |
| CAS Registry Number | 1142202-12-7 | [2] [3] [4] |
| Molecular Formula | C₁₂H₁₉NO₂ | [1] [2] [3] |
| Molecular Weight | 209.28 g/mol | [1] [3] [4] |
| SMILES | OC(=O)C12CCCC2CN(C1)CC1CC1 | [2] [4] |
| Purity (Typical) | ≥95% | [1] [4] |
| Storage Conditions | Room temperature (stable solid) | [1] [3] |
| Stereochemistry (Commercial) | Racemic | [4] |
These advances collectively enhance the synthetic accessibility of this pharmaceutically relevant scaffold while addressing environmental impacts. Future directions include photoflow Paal-Knorr reactions and enzymatic desymmetrization for enantiopure synthesis [7] [10].
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5